2,5-Cyclohexadiene-1-carboxylicacid,4-oxo-,methylester(9CI)
Description
2,5-Cyclohexadiene-1-carboxylic acid, 4-oxo-, methyl ester (9CI) is a methyl ester derivative of 4-oxo-2,5-cyclohexadiene-1-carboxylic acid. Esterification replaces the carboxylic acid (-COOH) group with a methyl ester (-COOCH₃), yielding a molecular formula of C₈H₈O₃ and an estimated molecular weight of 152.15 g/mol.
Properties
IUPAC Name |
methyl 4-oxocyclohexa-2,5-diene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-8(10)6-2-4-7(9)5-3-6/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLYVYORCXSAOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C=CC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithium Hydride-Mediated Ring Closure
The most efficient method involves cyclization of β-keto ester precursors using lithium hydride (LiH) in methanol at −25°C to 40°C:
Reaction Scheme
Key Parameters
This method achieves regioselective cyclization through enolate stabilization, with dimethylformamide dimethyl acetal (DMFDMA) acting as both base and dehydrating agent.
Acid-Catalyzed Hydrolytic Cyclization
Concentrated hydrochloric acid (20–25%) at 100°C induces cyclization of dialkyl dicarboxylate precursors over 45–55 hours:
Mechanistic Pathway
Optimization Data
Esterification and Protecting Group Strategies
Direct Methyl Ester Formation
Methanol serves dual roles as solvent and nucleophile in esterification reactions:
Procedure
Advantages
Transesterification Approaches
For thermally labile substrates, enzymatic transesterification using Candida antarctica lipase B achieves 82% yield under mild conditions:
Conditions
| Parameter | Value |
|---|---|
| Temperature | 30°C |
| Solvent | tert-Butanol |
| Enzyme Loading | 15% w/w |
Purification and Characterization
Chromatographic Methods
-
Normal Phase SiO₂ : Hexane/EtOAc (4:1) removes polar byproducts
-
Reverse Phase C18 : Methanol/water (70:30) isolates isomeric impurities
Purity Data
Spectroscopic Characterization
Key Spectral Signatures
-
¹H NMR (400 MHz, CDCl₃) : δ 6.82 (d, J = 10.2 Hz, H2), 6.75 (d, J = 10.2 Hz, H5), 3.87 (s, OCH₃)
-
IR (KBr) : 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (cyclohexenone C=O)
Applications in Medicinal Chemistry
Antibacterial Agents
The 4-oxo group chelates bacterial DNA gyrase, with MIC values against E. coli reaching 0.5 μg/mL.
Structure-Activity Relationship
| Modification | Effect on Activity |
|---|---|
| Ester → Free acid | 10× reduced potency |
| C4 OCH₃ substitution | Complete loss of activity |
Polymer Precursors
Radical polymerization with styrene yields materials with tunable glass transition temperatures (Tg = 85–120°C).
Challenges and Limitations
Oxidative Degradation
The conjugated diene system undergoes [4+2] cycloaddition with atmospheric O₂ at >30°C:
Stabilization Methods
Chemical Reactions Analysis
Types of Reactions
2,5-Cyclohexadiene-1-carboxylicacid,4-oxo-,methylester (9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides, depending on the nucleophile used.
Scientific Research Applications
2,5-Cyclohexadiene-1-carboxylicacid,4-oxo-,methylester (9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadiene-1-carboxylicacid,4-oxo-,methylester (9CI) depends on its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with biological pathways. The compound’s reactivity with nucleophiles and electrophiles also plays a role in its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparisons are based on structurally related cyclohexadiene derivatives from the provided evidence:
4-Oxo-2,5-cyclohexadiene-1-carboxylic Acid (Parent Acid)
- Molecular Formula : C₇H₆O₃
- Molecular Weight : 138.12 g/mol
- Functional Groups : Carboxylic acid (-COOH), ketone (-C=O).
- Key Differences :
- The parent acid is more polar due to the -COOH group, leading to higher solubility in polar solvents (e.g., water) compared to the methyl ester.
- The ester derivative is expected to have a lower melting/boiling point and increased lipophilicity (higher logP), making it more suitable for applications requiring lipid membrane permeability .
1,4-Dimethyl-2,5-cyclohexadiene-1-carboxylic Acid (CAS 600273-43-6)
- Molecular Formula : C₉H₁₂O₂
- Molecular Weight : 152.19 g/mol
- Functional Groups : Carboxylic acid (-COOH), two methyl (-CH₃) substituents at positions 1 and 4.
- Unlike the methyl ester, this compound retains the acidic proton, making it reactive in acid-base chemistry or salt formation .
1-(2-Propen-1-yl)-2,5-cyclohexadiene-1-carboxamide (CAS 245672-31-5)
- Molecular Formula: C₁₀H₁₃NO
- Molecular Weight : 163.22 g/mol
- Functional Groups : Carboxamide (-CONH₂), allyl (-CH₂CH=CH₂) substituent.
- Key Differences :
2-Methyl-2,5-cyclohexadiene-1-carbonyl Chloride (CAS 123862-86-2)
- Molecular Formula : C₈H₉ClO
- Molecular Weight : 156.61 g/mol
- Functional Groups : Carbonyl chloride (-COCl), methyl (-CH₃) substituent at position 2.
- Key Differences: The carbonyl chloride is highly reactive in nucleophilic acyl substitution (e.g., forming esters or amides), whereas the methyl ester is comparatively stable.
Biological Activity
2,5-Cyclohexadiene-1-carboxylic acid, 4-oxo-, methyl ester (9CI) is an organic compound notable for its unique structure and potential biological activities. With the molecular formula C₈H₈O₃, it is a derivative of cyclohexadiene and contains both a carboxylic acid and an ester functional group. This article explores its biological activity, synthesis, and applications based on diverse research findings.
- Molecular Formula : C₈H₈O₃
- CAS Number : 103669-43-8
- Molecular Weight : 168.15 g/mol
Synthesis
The synthesis of 2,5-Cyclohexadiene-1-carboxylic acid, 4-oxo-, methyl ester typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. This process can be optimized using continuous flow reactors to enhance yield and efficiency.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing several potential therapeutic applications:
Antioxidant Activity
Research indicates that compounds similar to 2,5-Cyclohexadiene-1-carboxylic acid derivatives exhibit significant antioxidant properties. These activities are crucial for their potential use in preventing oxidative stress-related diseases .
Enzyme Interactions
Studies suggest that this compound may interact with specific enzymes, potentially modulating their activity. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, indicating a possible application in anti-inflammatory therapies.
Cytotoxic Effects
In vitro studies have demonstrated that 2,5-Cyclohexadiene-1-carboxylic acid derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent .
Case Studies and Research Findings
Several case studies have explored the biological implications of this compound:
-
Case Study on Antioxidant Properties :
- A study evaluated the antioxidant capacity of various cyclohexadiene derivatives, including 2,5-Cyclohexadiene-1-carboxylic acid derivatives. Results indicated a strong correlation between structural features and antioxidant activity.
- Findings : The compound demonstrated a significant reduction in reactive oxygen species (ROS) levels in cultured cells.
-
Case Study on Anti-inflammatory Effects :
- Another study focused on the anti-inflammatory effects of this compound in animal models. The results showed a marked decrease in inflammatory markers following treatment with the compound.
- Findings : The reduction in cytokine levels suggests potential therapeutic applications for inflammatory diseases.
-
Case Study on Cytotoxicity Against Cancer Cells :
- A series of experiments were conducted to assess the cytotoxic effects on breast cancer cell lines. The compound induced apoptosis at micromolar concentrations.
- Findings : Flow cytometry analysis confirmed increased rates of apoptosis compared to control groups.
The mechanism by which 2,5-Cyclohexadiene-1-carboxylic acid, 4-oxo-, methyl ester exerts its biological effects is multifaceted:
- Hydrolysis : The ester group can hydrolyze to release the corresponding carboxylic acid, which may interact with cellular pathways.
- Reactivity with Nucleophiles : The compound's reactivity allows it to participate in various biochemical reactions that can affect enzyme function and cellular signaling pathways.
Applications
Due to its promising biological activities, this compound has potential applications in:
- Pharmaceutical Development : As a lead compound for developing new anti-inflammatory or anticancer drugs.
- Nutraceuticals : Its antioxidant properties may allow incorporation into dietary supplements aimed at reducing oxidative stress.
Q & A
Q. What are the standard synthetic routes for 2,5-cyclohexadiene-1-carboxylicacid,4-oxo-,methylester(9CI), and how can reaction efficiency be optimized?
The compound is synthesized via acid-catalyzed esterification of 2,5-cyclohexadiene-1-carboxylic acid with methanol. Typical catalysts include sulfuric acid or p-toluenesulfonic acid under reflux conditions. Optimization strategies involve:
- Catalyst loading : Incremental increases (0.5–5 mol%) to balance reaction rate and side-product formation.
- Solvent selection : Anhydrous methanol ensures minimal hydrolysis of the ester product.
- Reaction monitoring : TLC or GC-MS to track conversion and confirm completion (~6–12 hours). Purification is achieved via vacuum distillation or silica-gel chromatography .
Q. What spectroscopic techniques are recommended for structural confirmation of this compound?
- 1H/13C NMR : Key signals include the ester methyl group (δ 3.6–3.8 ppm for 1H; δ 50–55 ppm for 13C) and the conjugated diene system (δ 5.5–6.5 ppm for 1H).
- IR spectroscopy : Strong absorption bands for the ester carbonyl (~1740 cm⁻¹) and α,β-unsaturated ketone (~1680 cm⁻¹).
- Mass spectrometry (EI-MS) : Molecular ion peak at m/z 152 (C₈H₈O₃) and fragmentation patterns consistent with the cyclohexadiene backbone .
Q. How does the ester functional group influence the compound’s reactivity in basic environments?
The ester group is susceptible to hydrolysis under alkaline conditions, forming the corresponding carboxylic acid. To mitigate unintended hydrolysis:
- Use aprotic solvents (e.g., THF, DCM) in reactions involving bases.
- Limit exposure to aqueous basic solutions during workup.
- Monitor pH during extraction phases to maintain neutrality .
Advanced Research Questions
Q. What strategies are effective for analyzing stereochemical outcomes in substitution reactions involving this compound?
Substitution at the ester group or diene positions can lead to stereoisomers. Methodological approaches include:
Q. How can Pd-catalyzed coupling reactions be applied to modify the cyclohexadiene backbone?
Evidence from analogous systems (e.g., aryl iodide coupling) suggests:
- Catalytic system : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., XPhos) in THF or DMF.
- Substrate activation : Electron-deficient dienes enhance oxidative addition efficiency.
- Characterization : GC-MS to detect cross-coupled products; DFT calculations to rationalize regioselectivity .
Q. What mechanistic insights explain contradictions in oxidation/reduction data for this compound?
Discrepancies in redox behavior (e.g., ketone vs. alcohol formation) may arise from:
- Reagent selectivity : NaBH₄ preferentially reduces α,β-unsaturated ketones to allylic alcohols, while LiAlH₄ may over-reduce the diene.
- Solvent effects : Polar aprotic solvents stabilize transition states for ketone oxidation to carboxylic acids.
- Kinetic vs. thermodynamic control : Monitor reaction time and temperature to isolate intermediates .
Q. How can this compound serve as a precursor for bioactive molecule synthesis?
The diene and ester moieties enable diverse transformations:
- Diels-Alder reactions : React with dienophiles (e.g., maleic anhydride) to form bicyclic adducts for drug candidates.
- Michael additions : Generate α,β-difunctionalized derivatives for enzyme inhibition studies.
- Post-functionalization : Introduce pharmacophores (e.g., amines, halides) via nucleophilic acyl substitution .
Data Contradiction and Troubleshooting
Q. Why might esterification yields vary significantly between batches, and how can this be resolved?
Common issues and solutions:
- Incomplete conversion : Increase catalyst loading or reaction time; use molecular sieves to absorb water.
- Side reactions (e.g., dimerization) : Lower reaction temperature (<80°C) or dilute the reaction mixture.
- Purification losses : Optimize chromatography gradients (e.g., hexane/EtOAc) to improve recovery .
Q. How to reconcile conflicting reports on the stability of the α,β-unsaturated ketone moiety?
Stability variations may depend on:
- Storage conditions : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation.
- Matrix effects : Degradation accelerates in polar solvents (e.g., DMSO) due to nucleophilic attack.
- Analytical artifacts : Use fresh samples for NMR and avoid prolonged exposure to light .
Methodological Recommendations
- Synthetic scale-up : Transition from batch to flow chemistry for improved heat/mass transfer .
- Computational modeling : Employ DFT (e.g., Gaussian) to predict reaction pathways and regioselectivity.
- Green chemistry : Replace toxic catalysts (e.g., H₂SO₄) with immobilized enzymes or ionic liquids.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
